molecular formula C5H6N2O2S2 B2538001 Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate CAS No. 63931-01-1

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2538001
CAS No.: 63931-01-1
M. Wt: 190.24
InChI Key: HBMLYMATMZAVBP-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is an organic compound with the molecular formula C5H6N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate with thiol reagents under specific conditions. One common method involves the use of ethyl chloroformate and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
  • Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate
  • 2-amino-5-sulfanyl-1,3,4-thiadiazole

Uniqueness

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific structural features and the presence of both sulfanyl and carboxylate groups. These functional groups contribute to its diverse reactivity and wide range of applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by research findings and case studies.

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Research Findings

  • A review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant antiproliferative activity against several cancer types including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .
  • In particular, compounds similar to this compound demonstrated IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines .

Case Study Example

A specific study on a related compound indicated that it induced apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis, which showed significant mitochondrial membrane potential changes and DNA fragmentation .

2. Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is another area of significant interest. This compound has shown effectiveness against various bacterial strains.

Research Findings

  • A study reported that thiadiazole derivatives exhibited inhibitory effects against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ofloxacin .
  • The compound's structure allows for interactions that enhance its antimicrobial efficacy through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .

3. Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various experimental models.

Research Findings

  • Studies have demonstrated that certain thiadiazole derivatives provide protection against seizures in animal models. For instance, a derivative exhibited up to 80% protection at a dosage of 100 mg/kg in the pentylenetetrazol (PTZ) model .
  • The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Summary Table of Biological Activities

Activity TypeCell Lines/OrganismsIC50/MIC ValuesMechanism of Action
Anticancer A549, SK-MEL-2, HCT1160.74 - 10 μg/mLInduction of apoptosis
Antimicrobial E. coli, S. pyogenesMIC < standard antibioticsDisruption of cell wall synthesis
Anticonvulsant Animal models (PTZ)LD50: ~3807 mg/kgModulation of GABA and ion channels

Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-2-9-4(8)3-6-7-5(10)11-3/h2H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMLYMATMZAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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